molecular formula C8H8ClNO3 B13345217 Methyl 5-chloro-4-methoxypicolinate

Methyl 5-chloro-4-methoxypicolinate

Cat. No.: B13345217
M. Wt: 201.61 g/mol
InChI Key: PUPMDKUIZMCSLO-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methoxypicolinate: is an organic compound with the molecular formula C8H8ClNO3 . It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-4-methoxypicolinate typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes involve the use of methanol and a suitable acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

Methyl 5-chloro-4-methoxypicolinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-methoxypicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 4-chloro-5-methoxypicolinate
  • Methyl 4-methoxypicolinate
  • 5-chloro-2-methyl-4-isothiazolin-3-one

Comparison: Methyl 5-chloro-4-methoxypicolinate is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Methyl 4-chloro-5-methoxypicolinate has a similar structure but differs in the position of the substituents, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-chloro-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3

InChI Key

PUPMDKUIZMCSLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)C(=O)OC

Origin of Product

United States

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